7-(4-Chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a synthetic organic compound belonging to the thienopyridine class. It serves as a key structural motif and intermediate in developing various biologically active compounds, particularly those targeting the central nervous system. [ [] ] This compound exhibits promising anticonvulsant activity and potential interaction with GABAA receptors. [ [] ]
The synthesis of 7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is achieved through a multi-step process. A notable intermediate in this synthesis is 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile, commonly known as (S)-clopidogrel. [ [], [] ] While the specific synthetic route for the title compound may vary, the synthesis of (S)-clopidogrel often involves a chiral resolution step. [ [] ] One reported improvement utilizes phase-transfer catalysis for the hydrolysis of the nitrile group and kinetic resolution using l-camphorsulphonic acid in toluene for obtaining the desired enantiomer. [ [] ]
Studies indicate that 7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one potentially interacts with the GABAA receptor system, contributing to its anticonvulsant activity. [ [] ] GABAA receptors, ligand-gated ion channels, are crucial in mediating inhibitory neurotransmission in the central nervous system. While the precise mechanism remains to be fully elucidated, the compound is thought to enhance GABAA receptor function, potentially by binding to the benzodiazepine site or allosterically modulating the receptor complex. [ [] ] Further investigations, including electrophysiological studies and radioligand binding assays, are necessary to confirm the binding site and characterize the specific interactions with GABAA receptors.
The primary scientific research application of 7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one lies in its potential as an anticonvulsant agent. [ [] ] Studies have demonstrated its efficacy in animal models of epilepsy, particularly in the maximal electroshock seizure test. [ [] ] Its potential interaction with GABAA receptors makes it a valuable tool for investigating the role of these receptors in seizure disorders and exploring novel therapeutic strategies. [ [] ] Furthermore, the compound serves as a scaffold for developing other bioactive molecules targeting various therapeutic areas.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1